6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine
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Overview
Description
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine typically involves the formation of the triazolopyridine core followed by the introduction of the bromine and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-bromopyridine with an appropriate nitrile can yield the triazolopyridine core, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Uniqueness
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the combination of its triazolopyridine core with the bromine and pyrrolidine substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H13BrN4 |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-5-methyl-2-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN4/c1-8-9(12)4-5-10-13-11(14-16(8)10)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
YSTMMNHYXVYMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N3CCCC3)Br |
Origin of Product |
United States |
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